molecular formula C10H13NO2 B058199 Fusaric acid CAS No. 536-69-6

Fusaric acid

Cat. No.: B058199
CAS No.: 536-69-6
M. Wt: 179.22 g/mol
InChI Key: DGMPVYSXXIOGJY-UHFFFAOYSA-N
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Description

. It is primarily used as a research tool and has been proposed for various therapeutic applications. Fusaric acid is known for its antibiotic properties and its role as a wilting agent .

Mechanism of Action

FUSARIC ACID SUPPRESSED RAPID EYE MOVEMENT (REM) SLEEP IN CATS BUT HAD NO SIGNIFICANT EFFECT ON SLOW WAVE SLEEP. REM SLEEP USUALLY REBOUNDED AFTER A PERIOD OF DRUG-INDUCED SUPPRESSION, INDICATING THAT, ALTHOUGH this compound SUPPRESSED THE PERIPHERAL MANIFESTATIONS OF REM, THE BIOLOGICAL NEED FOR REM WAS NOT ALTERED.
This compound INHIBITED NORADRENALINE & DOPAMINE UPTAKE IN SYNAPTOSOMES FROM RAT HYPOTHALAMUS & CORPUS STRIATUM. THE BASAL OVERFLOW OF NORADRENALINE & DOPAMINE FROM BRAIN STEM & CORPUS STRIATUM SLICES WAS STIMULATED BY this compound. THE DATA SHOW THAT this compound, A DOPAMINE-BETA-HYDROXYLASE INHIBITOR, ALSO EXERTS MARKED EFFECTS IN THE CNS BY INTERFERING WITH OTHER SYNAPTOSOMAL FUNCTIONS.
This compound (100 MG/KG, IP) INCREASED THE LEVELS OF TRYPTOPHAN, SEROTONIN, & 5-HYDROXYINDOLEACETIC ACID IN RAT BRAIN & THE LEVEL OF FREE TRYPTOPHAN IN THE BLOOD INDICATING THAT IN ADDITION TO ITS CNS EFFECT, this compound EXERTS A PERIPHERAL ACTION ON SEROTONIN METABOLISM BY INHIBITING TRYPTOPHAN BINDING TO SERUM ALBUMIN.
This compound (75 MG/KG, IP), AN INHIBITOR OF DOPAMINE BETA-HYDROXYLASE, EFFECTIVE IN THE RELIEF OF TREMORS, RIGIDITY, & SPEECH DIFFICULTIES ASSOCIATED WITH PARKINSONS DISEASE, INCREASED THE BRAIN SEROTONIN LEVELS & DECREASED THE BRAIN NORADRENALINE LEVELS OF RATS.
This compound (FA) INCREASED MONOSYNAPTIC REFLEX NEURAL ACTIVITY IN A DOSE-DEPENDENT MANNER IN CATS. FA DID NOT INCREASE THE BLOOD PRESSURE BUT INHIBITED THE SYNTHESIS OF NOREPINEPHRINE FROM DOPAMINE.

Biochemical Analysis

Biochemical Properties

Fusaric acid plays a significant role in biochemical reactions, particularly in inhibiting enzymes and affecting cellular processes. It likely inhibits dopamine beta-hydroxylase, the enzyme that converts dopamine to norepinephrine . Additionally, this compound has been reported to inhibit cell proliferation and DNA synthesis . It also interacts with quorum sensing mechanisms, potentially affecting bacterial communication .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can induce programmed cell death in tobacco suspension cells, modulated by nitric oxide signaling . In tomato plants, this compound induces necrotic lesions and stimulates oxidative burst, leading to cell death . These effects are often accompanied by changes in reactive oxygen species levels and the activities of antioxidative enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It likely inhibits dopamine beta-hydroxylase, affecting neurotransmitter synthesis . This compound also inhibits cell proliferation and DNA synthesis, which may contribute to its cytotoxic effects . Additionally, it has been reported to act as a quorum sensing inhibitor, affecting bacterial communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental factors such as water activity and temperature . Over time, this compound can lead to long-term effects on cellular function, including changes in gene expression and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study with nude mice, oral administration of this compound inhibited tumor growth, with higher doses showing more significant effects . High doses of this compound can also lead to toxic effects, such as hypotension and weight loss .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the enzyme this compound synthase, which uses acetyl-CoA molecules to form a polyketide chain . In bacteria, this compound can be degraded through pathways involving the 2-methylcitrate cycle and flavin mononucleotide-dependent enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In plants, it is primarily transported through the xylem to the leaves, where it accumulates and exerts its toxic effects . The distribution of this compound can be influenced by mineral nutrients such as zinc and copper, which can mitigate its toxicity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. In Fusarium species, this compound is produced in the mycelia and transported to other parts of the plant . Its localization within specific cellular compartments can influence its interactions with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fusaric acid can be synthesized through various methods. One reliable and practical synthetic route involves a four-step process with a total yield of 58% . The synthesis starts with commercially available materials and involves reactions such as bromination and subsequent coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Fusarium species. The fermentation broth is then processed to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Fusaric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products: Major products formed from these reactions include various this compound derivatives, which can exhibit different biological activities .

Properties

IUPAC Name

5-butylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-9(10(12)13)11-7-8/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMPVYSXXIOGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023085
Record name Fusaric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FUSARIC ACID SUPPRESSED RAPID EYE MOVEMENT (REM) SLEEP IN CATS BUT HAD NO SIGNIFICANT EFFECT ON SLOW WAVE SLEEP. REM SLEEP USUALLY REBOUNDED AFTER A PERIOD OF DRUG-INDUCED SUPPRESSION, INDICATING THAT, ALTHOUGH FUSARIC ACID SUPPRESSED THE PERIPHERAL MANIFESTATIONS OF REM, THE BIOLOGICAL NEED FOR REM WAS NOT ALTERED., FUSARIC ACID INHIBITED NORADRENALINE & DOPAMINE UPTAKE IN SYNAPTOSOMES FROM RAT HYPOTHALAMUS & CORPUS STRIATUM. THE BASAL OVERFLOW OF NORADRENALINE & DOPAMINE FROM BRAIN STEM & CORPUS STRIATUM SLICES WAS STIMULATED BY FUSARIC ACID. THE DATA SHOW THAT FUSARIC ACID, A DOPAMINE-BETA-HYDROXYLASE INHIBITOR, ALSO EXERTS MARKED EFFECTS IN THE CNS BY INTERFERING WITH OTHER SYNAPTOSOMAL FUNCTIONS., FUSARIC ACID (100 MG/KG, IP) INCREASED THE LEVELS OF TRYPTOPHAN, SEROTONIN, & 5-HYDROXYINDOLEACETIC ACID IN RAT BRAIN & THE LEVEL OF FREE TRYPTOPHAN IN THE BLOOD INDICATING THAT IN ADDITION TO ITS CNS EFFECT, FUSARIC ACID EXERTS A PERIPHERAL ACTION ON SEROTONIN METABOLISM BY INHIBITING TRYPTOPHAN BINDING TO SERUM ALBUMIN., FUSARIC ACID (75 MG/KG, IP), AN INHIBITOR OF DOPAMINE BETA-HYDROXYLASE, EFFECTIVE IN THE RELIEF OF TREMORS, RIGIDITY, & SPEECH DIFFICULTIES ASSOCIATED WITH PARKINSONS DISEASE, INCREASED THE BRAIN SEROTONIN LEVELS & DECREASED THE BRAIN NORADRENALINE LEVELS OF RATS., FUSARIC ACID (FA) INCREASED MONOSYNAPTIC REFLEX NEURAL ACTIVITY IN A DOSE-DEPENDENT MANNER IN CATS. FA DID NOT INCREASE THE BLOOD PRESSURE BUT INHIBITED THE SYNTHESIS OF NOREPINEPHRINE FROM DOPAMINE.
Record name FUSARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3487
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS CRYSTALS

CAS No.

536-69-6
Record name Fusaric acid
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Record name Fusaric acid
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Record name fusaric acid
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Record name 2-Pyridinecarboxylic acid, 5-butyl-
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Record name Fusaric acid
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Record name 5-butylpyridine-3-carboxylic acid
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Record name FUSARIC ACID
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Record name FUSARIC ACID
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Melting Point

96-98 °C
Record name FUSARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3487
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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